
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum is a platinum-based coordination compound. It is known for its unique structural properties and potential applications in various fields, including catalysis and material science. The compound consists of a platinum center coordinated to two triphenylphosphine ligands and a 1,10-phenanthroline-5,6-diolato ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with 1,10-phenanthroline-5,6-diol and triphenylphosphine. One common method includes the following steps:
- Dissolution of a platinum precursor, such as platinum(II) chloride, in a suitable solvent like dichloromethane.
- Addition of 1,10-phenanthroline-5,6-diol to the solution, followed by stirring at room temperature.
- Introduction of triphenylphosphine to the reaction mixture, leading to the formation of the desired complex.
- Purification of the product through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the platinum center, affecting the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while substitution reactions can yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its therapeutic properties and potential use in drug development.
Industry: It is utilized in material science for the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites in these biomolecules, leading to the inhibition of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate: This compound has a similar ligand structure but contains copper instead of platinum.
(1,10-Phenanthroline-5,6-dione-bridged FeCo complexes): These complexes involve a similar phenanthroline ligand but are bridged with iron and cobalt.
Uniqueness: (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum is unique due to its platinum center, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C48H38N2O2P2Pt+2 |
|---|---|
Peso molecular |
931.9 g/mol |
Nombre IUPAC |
1,10-phenanthroline-5,6-diolate;platinum(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C12H8N2O2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;/h2*1-15H;1-6,15-16H;/q;;;+2 |
Clave InChI |
YHUPNOCPXTWWOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C(=C2[O-])[O-])N=C1.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


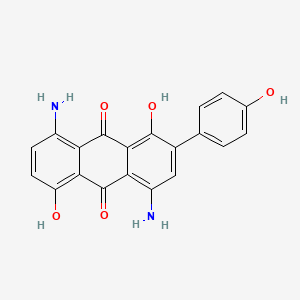
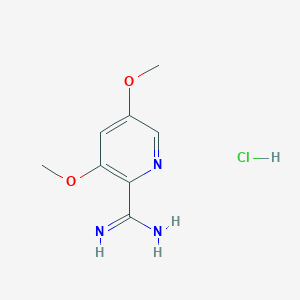
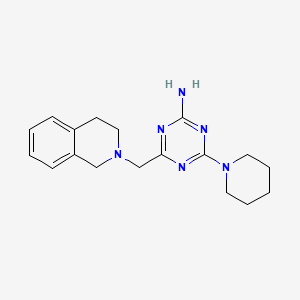

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
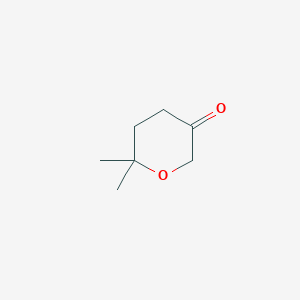
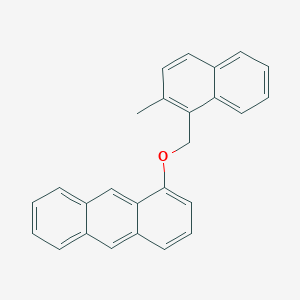

![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)
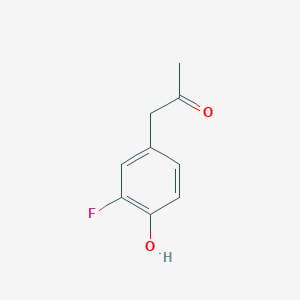


![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
